5-Methyl-6-(oxiran-2-ylmethoxy)quinoline
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Overview
Description
5-Methyl-6-(oxiran-2-ylmethoxy)quinoline is a synthetic organic compound with the molecular formula C13H13NO2 It is characterized by the presence of a quinoline ring substituted with a methyl group at the 5-position and an oxirane (epoxide) ring attached via a methoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(oxiran-2-ylmethoxy)quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
Introduction of the Methyl Group: The methyl group can be introduced at the 5-position of the quinoline ring through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Oxirane Ring: The oxirane ring is introduced by reacting the 6-hydroxyquinoline derivative with an epoxide, such as epichlorohydrin, under basic conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-(oxiran-2-ylmethoxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-6-(oxiran-2-ylmethoxy)quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methyl-6-(oxiran-2-ylmethoxy)quinoline involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This can result in the modulation of enzyme activity or receptor function, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(Oxiran-2-ylmethoxy)quinoline: Lacks the methyl group at the 5-position.
5-Methylquinoline: Lacks the oxirane ring at the 6-position.
6-Methoxyquinoline: Lacks the oxirane ring and the methyl group.
Uniqueness
5-Methyl-6-(oxiran-2-ylmethoxy)quinoline is unique due to the presence of both the methyl group and the oxirane ring, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-methyl-6-(oxiran-2-ylmethoxy)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-11-3-2-6-14-12(11)4-5-13(9)16-8-10-7-15-10/h2-6,10H,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNIDFWSLLKTAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CC=N2)OCC3CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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